4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Overview
Description
“4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one” is a compound that falls under the category of N-tert-butyloxycarbonyl (t-Boc) protected compounds . The t-Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The synthesis of t-Boc protected compounds is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst for efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Molecular Structure Analysis
The t-Boc group is stable towards most nucleophiles and bases . The deprotection of the N-tert-butyloxycarbonyl (N-Boc) group can be achieved using oxalyl chloride in methanol .
Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The t-Boc protecting group can be removed by exposing the Boc-protected residue on the chain to a strong acid .
Physical And Chemical Properties Analysis
The t-Boc group is stable towards most nucleophiles and bases . The deprotected polymers exhibit quite high glass transition temperatures (Tg’s) above 245°C .
Scientific Research Applications
Solvent-free N-Boc Deprotection
This compound can be used in the solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas . This method is efficient, scalable, and sustainable for the quantitative deprotection of the tert-butyl carbamate (N-Boc) protecting group .
Synthesis of Tertiary Butyl Esters
The compound is used in the direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors . This process is more efficient and versatile compared to the batch .
3. Chemo-selective Syntheses of N-t-boc-protected Amino Ester Analogs The compound is used in the chemo-selective syntheses of N-t-boc-protected amino ester analogs . This synthesis is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction .
Mechanism of Action
Target of Action
The primary target of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biology and organic chemistry, playing a significant role in the formation of amino acids and hence proteins .
Mode of Action
The compound acts as a protecting group for amines, specifically as a tert-butoxycarbonyl (t-Boc or Boc) protecting group . The Boc group is introduced to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . This process involves the use of di-tert-butyl dicarbonate as an electrophile . The Boc group is stable and can be removed under acidic conditions, producing a tert-butyl cation .
Biochemical Pathways
The Boc group plays a significant role in the synthesis of peptides . Once a Boc-protected amino acid has been coupled to a support-bound amine, removal of the Boc protecting group allows subsequent coupling reactions to occur . This process enables the formation of peptide bonds, which are crucial in the creation of proteins .
Pharmacokinetics
The Boc group can be efficiently and sustainably removed using near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions . This process could potentially impact the bioavailability of the resulting peptides.
Result of Action
The result of the action of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is the protection of amines , allowing for transformations of other functional groups . This protection is crucial in synthetic organic chemistry, particularly in the synthesis of peptides . The removal of the Boc group allows subsequent coupling reactions to occur, facilitating the formation of peptide bonds .
Action Environment
The action of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is influenced by environmental factors such as pH and temperature . The Boc group is stable towards most nucleophiles and bases . Its removal is achieved under acidic conditions . Furthermore, the introduction of the Boc group can be performed under either aqueous or anhydrous conditions . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
The t-Boc group is commonly used in solid-phase peptide synthesis, requiring the use of more acid-stable groups for side chain protection in orthogonal strategies . The acid used to remove the Boc protecting group is typically neutralized with a tertiary amine such as N-methylmorpholine, N-diisopropylethylamine (DIEA), or triethylamine (TEA) .
Future Directions
The t-Boc protected maleimide copolymers have been investigated as thermally stable, deep UV resists in high sensitivity . These copolymers combine capability of high resolution with high sensitivity in the deep UV region and thermal stability above 200°C along with high oxygen reactive ion etching (RIE) resistance .
properties
IUPAC Name |
tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVMIOUSVTTYEW-QVDQXJPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570349 | |
Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one | |
CAS RN |
160141-21-9 | |
Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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